molecular formula C9H9N3O2 B10776271 Carbendazim CAS No. 2088304-73-6

Carbendazim

Cat. No.: B10776271
CAS No.: 2088304-73-6
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Description

Carbendazim is a systemic benzimidazole fungicide with broad-spectrum activity, serving as a critical tool in agricultural research for managing fungal pathogens in crops. Its primary mechanism of action involves binding to β-tubulin in fungal cells, thereby disrupting microtubule assembly and inhibiting mitosis. This specific action makes it highly valuable not only for studying plant-pathogen interactions and developing disease control strategies but also as a selective agent in cell biology research. Scientists utilize this compound to synchronize mammalian and yeast cells in the G2/M phase of the cell cycle, enabling detailed investigations into mitotic processes, cell cycle checkpoints, and chromosomal instability. Its role in inducing aneuploidy and studying spindle assembly checkpoint function is well-established. This reagent is essential for researchers in agrochemistry, plant pathology, and fundamental cell biology, providing a reliable and well-characterized compound for probing cellular mechanisms and antifungal efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
Record name CARBENDAZIM
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
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DSSTOX Substance ID

DTXSID4024729
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS No.

10605-21-7, 37953-07-4
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Record name Methyl benzimidazolecarbamate
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Record name Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carbendazim can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound. The reaction conditions typically involve the use of toluene and water as solvents, with the reaction temperature maintained at around 0-5°C .

Industrial Production Methods: In industrial settings, this compound is often produced using the lime nitrogen method. This involves the hydrolysis of calcium cyanamide to produce cyanamide, which then reacts with methyl chloroformate to form methyl carbamate. The methyl carbamate subsequently reacts with o-phenylenediamine to yield this compound. This method is preferred due to its high yield and purity .

Chemical Reactions Analysis

Oxidative Degradation Pathways

Carbendazim undergoes oxidative degradation via advanced catalytic systems, primarily involving hydrogen peroxide (H₂O₂) and TAML activators. Key findings include:

TAML-Catalyzed Oxidation

  • Catalyst 1 ([Fe{4-NO₂C₆H₃-1,2-(NCOCMe₂NSO₂)₂CHMe}(OH₂)]⁻) outperforms Catalyst 2b ([Fe{4-NO₂C₆H₃-1,2-(NCOCMe₂NCO)₂CF₂}(OH₂)]⁻) by 4.6× in reactivity at pH 7.0 and 25°C .

  • Degradation products include:

    • Nitrated this compound (NO₂Cbz, m/z = 237) via nitrite-mediated pathways .

    • Monocarbomethoxyguanidine and oxalic acid as terminal products .

  • Reaction kinetics show substrate inhibition at high this compound concentrations, linked to fluorescence quenching of Cbz by TAML catalysts .

Table 1: Comparative Catalytic Performance

CatalystConditions (pH, Temp)Major ProductsReaction Rate (vs Catalyst 2b)
1 7.0, 25°CNO₂Cbz, Oxalic acid4.6× faster
2b 7.0, 25°CPartial oxidationBaseline

Microbial and Enzymatic Degradation

Microbial strains metabolize this compound through hydrolysis and ring cleavage:

Key Microbial Pathways

  • Hydrolysis : Dominated by Rhodococcus spp., cleaving the methylcarbamate group to form 2-aminobenzimidazole (2-AB) .

  • Ring Cleavage : 2-AB is hydroxylated to 2-hydroxybenzimidazole (2-HB) , followed by aromatic ring breakdown to CO₂ and H₂O .

  • Enzymes Involved :

    • MheI (α/β hydrolase): Hydrolyzes ester bonds .

    • CbmA (amidase): Cleaves amide bonds .

Table 2: Microbial Degradation Efficiency

StrainDegradation ProductTimeframeEfficiency
Rhodococcus jialingiae2-AB72 h>90%
Rhodococcus erythropolisCO₂/H₂O120 h~70%

Catalytic Nitration

Nitration occurs under oxidative conditions in the presence of nitrite (NO₂⁻):

  • Mechanism : TAML/H₂O₂ systems generate nitro radicals (- NO₂), which attack the benzimidazole ring at the para position .

  • Product : 6-Nitro-3,4-dioxocyclohexa-1,5-dien-1-ylcarbamate identified via LC-MS (m/z = 237) .

Hydrogen-Mediated Degradation in Plants

Molecular hydrogen (H₂) enhances this compound detoxification in leaves:

  • Glutathione (GSH) Activation : H₂ upregulates GSH biosynthesis, facilitating conjugation with this compound derivatives .

  • Genetic Evidence : Transgenic Arabidopsis expressing CrHYD1 (hydrogenase gene) show 40% lower this compound residues vs wild-type .

Ferrate(VI) Oxidation

Fe(VI) efficiently degrades this compound under near-neutral conditions (pH 7–9):

  • Pathways :

    • Hydroxylation : Forms m/z = 207.96 (P1) .

    • Methoxyl Group Removal : Yields m/z = 159.96 (P2) .

    • C–N/C=N Cleavage : Generates m/z = 133.88 (P5) .

  • Kinetics : Fe(VI) achieves >95% degradation within 30 min at 0.15 mM H₂O₂ .

Hydrolysis and Photolysis

  • Hydrolysis : Stable at pH 5–7 (half-life >6 months), but degrades at pH 9 (half-life = 22 days at 22°C) .

  • Photolysis : Resistant to UV light (290–490 nm) under sterile conditions .

Metabolite Formation from Precursors

This compound is a metabolite of:

  • Benomyl : Rapid hydrolysis in plants/animals yields this compound as the primary metabolite .

  • Thiophanate-methyl : Converts to this compound via microbial action in soil .

Scientific Research Applications

Agricultural Applications

Fungal Disease Control

Carbendazim is predominantly used in agriculture to manage fungal pathogens that affect crops. Its systemic nature allows it to be absorbed and translocated within plants, providing effective protection against diseases such as:

  • Powdery Mildew : Commonly found in cereals and vegetables.
  • Root Rot : Affecting various crops including potatoes and tomatoes.
  • Leaf Spot Diseases : Impacting a wide range of ornamental and food crops.

The compound's mode of action involves inhibiting fungal cell division by disrupting microtubule formation, which is crucial for mitosis. This mechanism not only helps in controlling existing infections but also prevents the development of new ones.

Crop TypeFungal DiseaseApplication Rate (g/ha)Remarks
CerealsPowdery Mildew200-300Effective during flowering stage
VegetablesRoot Rot150-250Applied at planting
Ornamental PlantsLeaf Spot100-200Preventive treatment recommended

Environmental Impact

While this compound is effective in agricultural settings, its extensive use raises environmental concerns. Studies have shown that it can persist in soil and water systems, potentially leading to contamination. The compound has been detected in various ecosystems, indicating its widespread environmental footprint.

Non-target Organism Toxicity

Research indicates that this compound can adversely affect non-target organisms, including beneficial soil microorganisms and aquatic life. For instance:

  • Microbial Communities : this compound disrupts microbial diversity and functionality in soil ecosystems, which can lead to reduced soil health.
  • Aquatic Species : It poses risks to fish and other aquatic organisms due to its bioaccumulation potential.

Veterinary Medicine

In veterinary applications, this compound is utilized to control fungal infections in livestock. Its antifungal properties help manage conditions such as:

  • Dermatophytosis : A fungal infection affecting skin and hair.
  • Systemic Fungal Infections : Particularly in immunocompromised animals.

However, the use of this compound in veterinary medicine must be carefully monitored due to potential residues in animal products.

Anticancer Research

Recent studies have highlighted the dual role of this compound as both a fungicide and a potential anticancer agent. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Activity

A study conducted on mammalian tumor cells revealed that this compound inhibits cell proliferation through mechanisms similar to its antifungal action. The compound has shown promise in preclinical trials, leading to investigations into its efficacy against drug-resistant tumors.

Study FocusFindings
Mammalian Tumor CellsInhibition of proliferationPotential for development as an anticancer drug
Drug-resistant Cell LinesSignificant cytotoxic effects observedFurther clinical trials recommended

Regulatory Considerations

Given the environmental and health implications associated with this compound usage, regulatory bodies worldwide have established guidelines for its application. These regulations focus on:

  • Maximum Residue Limits (MRLs) : Ensuring food safety by limiting the amount of this compound residues permissible in food products.
  • Risk Assessment Protocols : Evaluating the potential risks associated with its use in agricultural practices.

Mechanism of Action

Carbendazim exerts its fungicidal effects by binding to tubulin proteins, which are essential for the formation of microtubules during cell division. By disrupting microtubule assembly, this compound inhibits the formation of the mitotic spindle, leading to the arrest of cell division and ultimately the death of the fungal cells . This mechanism is similar to that of other benzimidazole fungicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole fungicides share a common core structure but differ in substituents, efficacy, toxicity, and environmental behavior. Below is a detailed comparison of carbendazim with key analogues:

Structural and Functional Differences

Compound Key Structural Features Mode of Action Solubility & Stability
This compound Methyl carbamate group on benzimidazole Binds β-tubulin, inhibits microtubule dynamics Low water solubility; hydrolytically stable
Benomyl Butylcarbamoyl benzimidazole Metabolized to this compound in plants Higher lipophilicity; hydrolyzes rapidly
Thiabendazole Thiazole ring fused to benzimidazole Inhibits mitochondrial electron transport Moderate solubility; UV-stable
Thiophanate-methyl Thiocarbamate precursor Converts to this compound in vivo Low persistence; metabolically activated
Fuberidazole Fluorophenyl substitution Disrupts DNA synthesis in fungi High photostability; moderate mobility in soil

Efficacy Against Plant Pathogens

  • This compound vs. Benomyl: Both inhibit microtubule dynamics, but benomyl has a higher binding affinity to tubulin (Kd = 12 µM vs. 43 µM for this compound). However, their IC₅₀ values for tubulin polymerization inhibition are comparable (~70 µM) .
  • This compound vs. Thiophanate-methyl : Thiophanate-methyl requires metabolic conversion to this compound for activity, resulting in delayed efficacy but reduced resistance risk .
  • Anti-Rhizoctonia solani Activity : this compound achieves an 82.4% inhibition rate at 100 µM, outperforming hexaconazole (70.6% at 10 µM) .
  • Novel Analogues: Compound 5b (a phenylthiazole derivative) shows EC₅₀ = 0.51 µg/mL against Sclerotinia sclerotiorum, comparable to this compound (EC₅₀ = 0.57 µg/mL) .

Toxicological and Environmental Profiles

Compound Mammalian Toxicity Ecotoxicity (ETP*) Environmental Persistence
This compound Aneugenic potential; thyroid effects (rodents) High ecotoxicity (CF** = 85%) Half-life: 2–14 weeks in soil/water
Thiophanate-methyl Lower aneugenic potency; thyroid toxicity Moderate ETP Rapid degradation to this compound
Fuberidazole Teratogenic in mammals High mobility in aquatic systems Photostable; moderate adsorption to soil

Resistance Management

This compound resistance arises from mutations in fungal β-tubulin (e.g., E198A, F200Y). Cross-resistance is common among benzimidazoles but absent in non-benzimidazole fungicides like phenylthiazoles . Rotational strategies with multisite inhibitors (e.g., chlorothalonil) or novel compounds (e.g., oxalactam A) are recommended .

Biological Activity

Carbendazim, a systemic fungicide belonging to the benzimidazole class, is widely employed in agriculture to control a variety of fungal pathogens. Its biological activity primarily involves the inhibition of microtubule formation, which is crucial for cell division in fungi and other organisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various organisms, and relevant case studies.

This compound exerts its fungicidal effects by binding to β-tubulin, disrupting microtubule assembly and leading to impaired cell division. This mechanism is particularly significant in fungi but also affects mammalian cells. The interaction with β-tubulin is critical as mutations in this protein can confer resistance to this compound, as evidenced by studies demonstrating that the E198A mutation in β-tubulin results in a resistant phenotype .

Target Effect Outcome
β-TubulinInhibition of microtubule polymerizationDisruption of cell division
GTP Binding SitesInterference with guanosine triphosphate bindingImpaired chromosome segregation
NF-kB PathwayActivation leading to neuroinflammationPotential for increased cancer risk

Fungi

Research indicates that low concentrations of this compound can stimulate mycelial growth in certain fungi, such as Magnaporthe oryzae. In controlled experiments, concentrations ranging from 0.003 to 0.1 µg/mL resulted in significant increases in mycelial growth compared to controls . This phenomenon, known as hormesis, suggests that this compound may have dual effects depending on the dosage.

Mammals

In mammalian studies, this compound has shown significant effects on hematological and biochemical parameters. A study administering doses of 150, 300, and 600 mg/kg/day to male rats revealed alterations in liver and kidney function markers. Specifically, higher doses led to increased levels of glucose and cholesterol while decreasing white blood cell counts . Histopathological examinations indicated liver congestion and kidney damage at elevated doses.

Honey Bees

Field-realistic concentrations of this compound were found to affect the immune response and detoxification processes in honey bees. Although survival rates did not significantly differ among treated groups, the implications for bee health and environmental impact are concerning .

Table 2: Effects of this compound on Different Organisms

Organism Concentration Observed Effect
Magnaporthe oryzae0.003 - 0.1 µg/mLIncreased mycelial growth (hormesis)
Male Rats150 - 600 mg/kg/dayAltered liver/kidney function; histopathology changes
Honey BeesField-realistic levelsAltered immune response; no significant survival difference

Case Study 1: Hormetic Effects on Magnaporthe oryzae

In a controlled laboratory setting, researchers observed that low doses of this compound (0.03 µg/mL) stimulated mycelial growth by up to 11.84% compared to untreated controls over several generations . This study underscores the importance of dosage in determining the biological activity of chemical agents.

Case Study 2: Toxicological Impact on Male Rats

A study conducted over 15 weeks assessed the toxicological effects of this compound on male rats at varying doses. Significant biochemical changes were noted at higher doses (300-600 mg/kg), including increased serum enzyme levels indicative of liver damage and alterations in hematological parameters such as reduced white blood cell counts . These findings highlight the potential risks associated with exposure to this compound.

Q & A

Q. Advanced

  • Sample pretreatment : Solid-phase extraction (SPE) or QuEChERS to isolate this compound from pigments/acids in juices .
  • Nanomaterial engineering : Using carbon nanohorns@reduced graphene oxide to enhance signal specificity in electrochemical sensors .
  • Ratiometric sensing : Dual-signal fluorescence systems (e.g., g-C₃N₄/RB) self-correct for background noise .

How should novel detection methods be validated against traditional chromatography?

Q. Advanced

  • Comparative LOD/LOQ analysis : Ensure new methods meet or exceed chromatographic sensitivity (e.g., 20 ng/mL for WLRS biosensors vs. 5.89 nM for fluorescence ).
  • Spike-and-recovery tests in real samples (e.g., orange juice, soil) to assess accuracy .
  • Cross-method correlation studies : Statistically compare results from ≥3 independent techniques .

What are key considerations in formulating a research question on this compound’s environmental impact?

Basic Use frameworks like PICO (Population: soil microbes; Intervention: this compound exposure; Comparison: control groups; Outcome: microbial activity) or FINER (Feasible, Novel, Ethical, Relevant) . For example: “How does sublethal this compound exposure alter nitrogenase activity in Rhizobium spp. compared to tebuconazole?” .

How to design experiments assessing sublethal effects of this compound on soil microbial communities?

Q. Advanced

  • Variables : Dose-response gradients (e.g., 0.1–10 mg/kg), exposure duration, and controls with sterile soil .
  • Endpoint selection : Measure ATP production, enzyme activity (e.g., dehydrogenase), and metagenomic shifts via 16S rRNA sequencing.
  • Statistical design : Multivariate ANOVA to isolate this compound-specific effects from co-occurring pollutants .

What statistical approaches resolve contradictions in this compound toxicity data across studies?

Q. Advanced

  • Meta-analysis : Pool data from heterogeneous studies using random-effects models to identify confounding variables (e.g., pH, organic matter content) .
  • Sensitivity analysis : Rank factors (e.g., exposure time, assay type) by their influence on effect size .
  • Machine learning : Train models on historical data to predict toxicity thresholds in untested conditions .

How to present this compound detection data in compliance with journal guidelines?

Q. Basic

  • Primary data : Report LOD, LOQ, recovery rates, and CVs in tables .
  • Supplementary materials : Include raw voltammograms, fluorescence spectra, and sample preparation protocols .
  • Reproducibility checklist : Detail equipment settings, software versions, and calibration curves .

How do isotopic-labeled standards improve this compound quantification accuracy?

Advanced
Deuterated this compound (e.g., this compound-d₄ ) serves as an internal standard in mass spectrometry, correcting for matrix-induced ion suppression/enhancement. It minimizes false positives in complex samples (e.g., tea extracts ) by matching the analyte’s physicochemical behavior during extraction .

What challenges arise in developing portable sensors for field detection of this compound?

Q. Advanced

  • Material stability : Ensuring nanomaterial performance under variable temperatures/humidity .
  • Real-time analysis : Integrating 3D-printed microfluidics with smartphone-based colorimetry for on-site readouts .
  • Interference mitigation : Pre-programmed algorithms to distinguish this compound signals from common agrochemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.